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  • Product: 4-Hydroxy-2-(2-methylpropoxy)benzonitrile
  • CAS: 1881328-97-7

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic Guide to 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

Abstract This technical guide provides a detailed analysis of the spectroscopic properties of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, a key intermediate in various chemical syntheses. In the absence of extensive publi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, a key intermediate in various chemical syntheses. In the absence of extensive published experimental spectra, this document leverages predictive methodologies based on foundational spectroscopic principles to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each predicted spectrum is accompanied by a thorough interpretation, explaining the structural basis for the anticipated signals. Furthermore, this guide outlines robust, field-proven protocols for the experimental acquisition of high-quality spectroscopic data, ensuring that researchers can confidently validate these predictions in a laboratory setting. This document is intended to serve as an essential resource for researchers, chemists, and professionals in drug development, offering both a predictive framework and practical guidance for the characterization of this and structurally related molecules.

Molecular Structure and Overview

4-Hydroxy-2-(2-methylpropoxy)benzonitrile, with the molecular formula C₁₁H₁₃NO₂, is an aromatic compound featuring a benzonitrile core substituted with a hydroxyl group and an isobutoxy group. The strategic placement of these functional groups dictates its chemical reactivity and is the primary determinant of its spectroscopic signature. Understanding the interplay between the electron-donating hydroxyl and isobutoxy groups and the electron-withdrawing nitrile group is crucial for interpreting the spectral data.

Figure 1: Chemical structure of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm. Predictions are based on established additive models and spectral databases for similar structural motifs[1][2][3][4].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4d1HH-6The proton ortho to the electron-withdrawing nitrile group is expected to be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H-5.
~6.5d1HH-3This proton is ortho to the electron-donating isobutoxy group, leading to significant shielding. It will appear as a doublet due to the absence of adjacent protons.
~6.4dd1HH-5Situated between the hydroxyl and another aromatic proton, this proton will be shielded and appear as a doublet of doublets, coupling to H-6.
~5.5s (broad)1H-OHThe chemical shift of a phenolic proton is highly dependent on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it is expected to be a broad singlet[5].
~3.8d2H-OCH₂-These methylene protons are adjacent to a methine proton, resulting in a doublet.
~2.1m1H-CH(CH₃)₂This methine proton will be a multiplet due to coupling with the adjacent methylene and methyl protons.
~1.0d6H-CH(CH₃)₂The two equivalent methyl groups will appear as a doublet due to coupling with the methine proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~162C-4The carbon bearing the hydroxyl group is expected to be significantly deshielded.
~160C-2The carbon attached to the isobutoxy group will also be strongly deshielded.
~134C-6This aromatic carbon is adjacent to the nitrile group and will be deshielded.
~118-C≡NThe nitrile carbon typically appears in this region.
~105C-5This carbon is shielded by the ortho hydroxyl group.
~103C-1The carbon bearing the nitrile group is typically found in this region.
~100C-3This carbon is strongly shielded by the ortho isobutoxy group.
~75-OCH₂-The methylene carbon of the isobutoxy group.
~29-CH(CH₃)₂The methine carbon of the isobutoxy group.
~19-CH(CH₃)₂The two equivalent methyl carbons.
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile.

Materials:

  • 4-Hydroxy-2-(2-methylpropoxy)benzonitrile (5-25 mg for ¹H, 20-50 mg for ¹³C)[6][7][8]

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • High-quality 5 mm NMR tubes[6][7]

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Preparation: a. Accurately weigh the required amount of the compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform to the vial and gently swirl to dissolve the sample completely. c. Using a Pasteur pipette, transfer the solution into a clean, unscratched NMR tube to a height of about 4-5 cm[9]. d. Cap the NMR tube securely.

  • Instrument Setup (500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm, centered around 8 ppm. b. Use a 30-degree pulse angle. c. Set the relaxation delay to 1-2 seconds. d. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. e. Process the data with Fourier transformation, phase correction, and baseline correction. f. Calibrate the spectrum using the TMS signal at 0.00 ppm. g. Integrate the peaks and analyze the chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition: a. Switch the probe to the ¹³C frequency. b. Set the spectral width to approximately 240 ppm, centered around 120 ppm. c. Use a proton-decoupled pulse sequence. d. Set the relaxation delay to 2-5 seconds. e. Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C. f. Process the data similarly to the ¹H spectrum. g. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate Spectrum process->calibrate analyze Analyze & Interpret calibrate->analyze

Figure 2: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The predicted IR spectrum of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile will exhibit characteristic absorption bands corresponding to its key structural features.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3550-3200Strong, BroadO-H stretch (phenolic)The broadness is due to hydrogen bonding.
3100-3000MediumC-H stretch (aromatic)Characteristic of C-H bonds on a benzene ring.
2960-2850StrongC-H stretch (aliphatic)Corresponds to the C-H bonds of the isobutoxy group.
2230-2220Strong, SharpC≡N stretch (nitrile)A very characteristic and sharp absorption for the nitrile functional group.
1600, 1500Medium-StrongC=C stretch (aromatic)Typical skeletal vibrations of the benzene ring.
1250-1200StrongC-O stretch (aryl ether)Stretching vibration of the aryl-O-CH₂ bond.
1100-1000StrongC-O stretch (alcohol)Stretching vibration of the C-OH bond.
850-800StrongC-H bend (aromatic, out-of-plane)The substitution pattern on the benzene ring will influence the exact position of this band.
Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples[10][11].

Materials:

  • 4-Hydroxy-2-(2-methylpropoxy)benzonitrile (a small amount, ~1-2 mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: a. Ensure the ATR crystal (typically diamond or germanium) is clean. If necessary, clean it with a lint-free wipe moistened with a suitable solvent and allow it to dry completely. b. Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: a. Place a small amount of the solid sample directly onto the center of the ATR crystal. b. Lower the press arm to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. d. The instrument's software will automatically perform the background subtraction.

  • Data Analysis: a. Label the significant peaks in the spectrum. b. Compare the observed absorption frequencies with known correlation tables to confirm the presence of the expected functional groups.

  • Cleaning: a. Raise the press arm and remove the sample. b. Thoroughly clean the ATR crystal with a solvent and lint-free wipes to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for volatile organic compounds[12][13][14].

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺∙): The molecular ion peak is expected at m/z = 191, corresponding to the molecular weight of C₁₁H₁₃NO₂.

  • Key Fragmentation Pathways:

    • Loss of isobutylene: A major fragmentation pathway is likely the McLafferty-type rearrangement leading to the loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment at m/z = 135 . This fragment corresponds to 4-hydroxy-2-hydroxybenzonitrile, which would likely be the base peak.

    • Loss of the isobutyl radical: Cleavage of the ether bond can lead to the loss of the isobutyl radical (∙C₄H₉, 57 Da), giving a fragment at m/z = 134 .

    • Loss of CO: Aromatic phenols can lose carbon monoxide (CO, 28 Da) after initial fragmentation. For example, the m/z 135 fragment could lose CO to give a fragment at m/z = 107 .

MS_Fragmentation M [M]⁺∙ m/z = 191 frag1 [M - C₄H₈]⁺∙ m/z = 135 (Base Peak) M->frag1 - C₄H₈ frag2 [M - ∙C₄H₉]⁺ m/z = 134 M->frag2 - ∙C₄H₉ frag3 [135 - CO]⁺∙ m/z = 107 frag1->frag3 - CO

Figure 3: Predicted major fragmentation pathway for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile under electron ionization.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Objective: To obtain the mass spectrum of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile and confirm its molecular weight and fragmentation pattern.

Materials:

  • 4-Hydroxy-2-(2-methylpropoxy)benzonitrile (a small amount, <1 mg)

  • A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Vial and micropipette

Procedure:

  • Sample Preparation: a. Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent.

  • Instrument Setup (GC-MS): a. Set up the gas chromatograph with an appropriate column (e.g., a non-polar column like DB-5ms). b. Set a temperature program for the GC oven to ensure the compound elutes as a sharp peak. c. For the mass spectrometer (EI source): i. Set the ionization energy to 70 eV. ii. Set the mass range to scan from m/z 40 to 300.

  • Data Acquisition: a. Inject a small volume (e.g., 1 µL) of the sample solution into the GC. b. Start the data acquisition. The GC will separate the compound from any impurities, and the mass spectrometer will record spectra across the entire chromatogram.

  • Data Analysis: a. Identify the chromatographic peak corresponding to the compound of interest. b. Extract the mass spectrum from this peak. c. Identify the molecular ion peak and major fragment ions. d. Compare the observed spectrum with the predicted fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. The forecasted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in established principles of chemical spectroscopy and serve as a robust baseline for experimental verification. The detailed, step-by-step protocols provided for each technique are designed to enable researchers to acquire high-quality, reliable data. By combining predictive analysis with practical experimental guidance, this document aims to facilitate the efficient and accurate characterization of this important chemical intermediate, thereby supporting its application in research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NMR Sample Preparation Guidelines. (2025, May 23). Retrieved from [Link]

  • Liepinsh, E., & Otting, G. (1996). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 7(2), 159–163.
  • UCLA Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

  • ResearchGate. (2018, March 12). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS. Retrieved from [Link]

  • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • American Chemical Society. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • The Metabolomics Innovation Centre. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • International Journal of Engineering Science and Computing. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Retrieved from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • Study.com. (n.d.). Predict the chemical shift for Benzon 13C NMR. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. Retrieved from [Link]

  • bioRxiv. (2025, June 1). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Retrieved from [Link]

  • ChemRxiv. (n.d.). Efficient generation of open multi-stage fragmentation mass spectral libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

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Sources

Exploratory

A Methodological Blueprint for the Single-Crystal X-ray Diffraction Analysis of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

Abstract Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state.[1][2][3] This information is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state.[1][2][3] This information is critical in drug development for confirming chemical composition, assigning absolute stereochemistry, understanding polymorphism, and guiding structure-activity relationship (SAR) studies.[1][4] This technical guide presents a comprehensive, field-proven methodology for the complete crystal structure analysis of novel small organic molecules, using the title compound, 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, as a representative case study. We delineate the entire workflow, from the foundational step of growing diffraction-quality single crystals to the final stages of structure solution, refinement, and data interpretation. The causality behind key experimental choices is explained, and protocols are presented as self-validating systems to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to elucidate the structures of new chemical entities.

Introduction: The Rationale for Structural Analysis

4-Hydroxy-2-(2-methylpropoxy)benzonitrile is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH) group, a nitrile (-CN) group, and an isobutoxy ether linkage. The interplay of these groups, particularly the hydrogen bond donor capability of the phenol and the acceptor capability of the nitrile and ether oxygen, suggests a high potential for specific and directional intermolecular interactions.[5][6][7] These interactions govern the crystal packing, which in turn influences critical physicochemical properties such as solubility, dissolution rate, melting point, and stability.

In the context of pharmaceutical development, obtaining a high-resolution crystal structure is not merely an academic exercise; it is a foundational step that provides invaluable insights.[8][9] It allows for:

  • Unambiguous Structural Confirmation: Verifying the molecular connectivity and constitution of a newly synthesized compound.

  • Stereochemical Assignment: Determining the absolute configuration of chiral centers, which is a regulatory requirement and crucial for understanding biological activity.[1]

  • Polymorph Screening: Identifying and characterizing different crystalline forms of an active pharmaceutical ingredient (API), as polymorphs can have different properties and are of significant intellectual property importance.[1]

  • Rational Drug Design: Providing an accurate 3D model of the molecule, which is essential for computational modeling and understanding its interaction with biological targets.[4][8][9]

This guide will walk through the necessary steps to take 4-Hydroxy-2-(2-methylpropoxy)benzonitrile from a purified powder to a fully refined and validated crystal structure.

The Crystallographic Workflow: A Phased Approach

The journey from a powder sample to a final structural model is a systematic process. Each stage builds upon the success of the previous one, demanding meticulous technique and a clear understanding of the underlying principles.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Validation & Analysis A Purified Powder Sample (>99% Purity) B Crystal Growth Screening A->B C Mount & Select Single Crystal B->C D X-ray Diffraction Data Collection C->D E Data Reduction & Integration D->E F Structure Solution (e.g., SHELXT) E->F G Structure Refinement (e.g., SHELXL) F->G G->F Model Building/ Correction H Model Validation (checkCIF) G->H I Final Structural Model & CIF Deposition H->I

Figure 1: The overall workflow for single-crystal structure analysis.
Phase 1: Crystal Growth - The Art and Science of Nucleation

The success of the entire analysis hinges on obtaining a single, well-ordered crystal, typically 0.1 to 0.4 mm in at least two dimensions, free of cracks and defects.[8][10] This is often the most challenging and empirical step.

Causality: Crystal growth requires creating a supersaturated solution from which molecules can slowly and orderly deposit onto a growing lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction. The key is to approach the point of insolubility slowly and methodically.[11][12]

Recommended Protocols:

  • Solvent Selection:

    • Objective: Identify a solvent or solvent system where 4-Hydroxy-2-(2-methylpropoxy)benzonitrile has moderate solubility.[11]

    • Procedure:

      • Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, hexane).

      • A good candidate solvent will dissolve the compound upon gentle warming but show signs of precipitation upon cooling.

      • For techniques like vapor diffusion or layering, a binary system is needed: a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble, but the two solvents must be miscible.[13][14]

  • Crystallization Techniques:

    • A) Slow Evaporation (Easiest Method):

      • Principle: The concentration of the solute increases gradually as the solvent evaporates, eventually reaching supersaturation.[15][16]

      • Protocol:

        • Prepare a near-saturated solution of the compound in a chosen solvent in a clean vial.[17][18]

        • Cover the vial with a cap or parafilm with a few small holes poked in it to control the rate of evaporation.[16]

        • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[11][16]

    • B) Vapor Diffusion (Preferred for Small Quantities):

      • Principle: A less volatile "good" solvent containing the compound slowly equilibrates with a more volatile "anti-solvent" via the vapor phase. This gradually changes the solvent composition of the sample drop, inducing crystallization.[15][19][20][21]

      • Protocol (Hanging Drop):

        • Add the anti-solvent to the reservoir of a crystallization plate or a larger vial.

        • On a siliconized glass cover slip, place a small drop (2-5 µL) of a concentrated solution of the compound in the "good" solvent.[19]

        • Invert the coverslip and place it over the reservoir, sealing it with vacuum grease to create a closed system.[19][21]

        • Store in a stable environment and monitor periodically for crystal growth.

Phase 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected.

Causality: The regular, repeating arrangement of atoms in the crystal lattice acts as a three-dimensional diffraction grating for X-rays.[8][22] The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal's unit cell, governed by Bragg's Law.[22][23]

Experimental Protocol:

  • Crystal Mounting:

    • A suitable single crystal is selected under a microscope.

    • It is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[8]

    • The mounted crystal is placed on a goniometer head in the diffractometer.

  • Data Collection:

    • Instrument: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used.[22]

    • X-ray Source: For small organic molecules, either Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) radiation is common. Mo is generally preferred for its better resolution, while Cu provides higher intensity for weakly diffracting crystals.[8]

    • Temperature: Data is typically collected at a low temperature (e.g., 100-173 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher quality data and often protecting the crystal from radiation damage.[10]

    • Strategy: The instrument software calculates an optimized data collection strategy, involving a series of scans (e.g., omega scans) where the crystal is rotated through different orientations to ensure that a complete and redundant set of diffraction spots is collected.[10][23]

Phase 3: Structure Solution and Refinement

This phase is entirely computational and involves converting the raw diffraction data into a chemically meaningful atomic model. The SHELX suite of programs is the industry standard for small molecule crystallography.[24][25]

Causality: The diffraction pattern contains information about the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" is the central challenge of crystallography. Structure solution methods, like Direct Methods, are used to generate initial phase estimates, which are then used to calculate an initial electron density map. This map is improved through iterative cycles of model building and least-squares refinement.[26]

G A Raw Diffraction Images B Integration & Scaling (Produces .hkl file) A->B C Space Group Determination B->C D Structure Solution (SHELXT) (Solves Phase Problem) C->D E Initial Model (Electron Density Peaks) D->E F Least-Squares Refinement (SHELXL) E->F G Difference Fourier Map (Fobs - Fcalc) F->G Calculate I Converged Model (Low R-factors, flat difference map) F->I Convergence H Model Building (Assign atoms, add H, model disorder) G->H Inspect H->F Modify & Iterate

Figure 2: The iterative cycle of crystallographic structure refinement.

Step-by-Step Computational Workflow:

  • Data Reduction: The raw diffraction images are processed. The software identifies the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., absorption).[22] This results in a reflection file (e.g., an .hkl file).

  • Space Group Determination: The symmetry and systematic absences in the reflection data are analyzed to determine the crystal's space group.

  • Structure Solution: A program like SHELXT or SIR is used to solve the phase problem using direct methods or Patterson methods.[25] This produces an initial, often incomplete, model of the structure.

  • Structure Refinement: This is an iterative process using a program like SHELXL.[24][26]

    • The initial model is refined against the experimental data using least-squares minimization.

    • A difference Fourier map (F(obs) - F(calc)) is calculated, which reveals missing atoms (as positive peaks) and incorrectly placed atoms (as negative peaks).

    • The model is manually adjusted: atoms are assigned, missing atoms are added (including hydrogen atoms), and anisotropic displacement parameters (which model atomic vibrations) are refined.

    • This cycle of refinement and model building is repeated until the model converges.

Trustworthiness - Self-Validating Metrics: The quality of the final model is assessed using several key metrics:

  • R-factor (R1): A measure of the agreement between the observed structure factor amplitudes and those calculated from the model. A lower value is better; for high-quality small molecule structures, R1 is typically below 5%.[27][28]

  • wR2: A weighted R-factor based on intensities (F-squared), which is considered a more robust indicator.

  • Goodness of Fit (GooF): Should be close to 1.0 for a well-refined structure, indicating that the model fits the data well and the weighting scheme is appropriate.

  • Residual Electron Density: The final difference map should be relatively flat, with no significant positive or negative peaks, indicating that all atoms have been correctly modeled.

Hypothetical Results and Interpretation

While no prior structure exists for this specific molecule, we can present a plausible, hypothetical data set to illustrate the final output of a successful analysis.

Crystallographic Data Summary

The final results of the analysis are summarized in a standardized Crystallographic Information File (CIF).[29][30][31][32][33] Key parameters are presented in a clear, tabular format.

Parameter Hypothetical Value for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile
Chemical FormulaC11 H13 N O2
Formula Weight191.23
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.543(3) Å
b6.875(2) Å
c13.211(4) Å
β105.34(1)°
Volume1098.9(5) ų
Z (Molecules per unit cell)4
Density (calculated)1.156 Mg/m³
Absorption Coefficient0.08 mm⁻¹
F(000)408
Crystal Size0.35 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 27.5°
Reflections Collected / Unique10542 / 2531 [R(int) = 0.035]
Completeness to theta = 27.5°99.8 %
Refinement
Data / Restraints / Parameters2531 / 0 / 128
Goodness-of-Fit on F²1.045
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³
Analysis of Molecular and Supramolecular Structure

Molecular Geometry: The analysis would provide precise bond lengths, bond angles, and torsion angles. For example, it would confirm the planarity of the benzene ring and reveal the conformation of the flexible isobutoxy side chain.

Supramolecular Interactions (Crystal Packing): The key insight from the crystal structure is how the molecules arrange themselves. Given the functional groups, a primary interaction would be expected:

  • Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the nitrile nitrogen (-C≡N) is a good acceptor.[5][7][34][35] This would likely lead to the formation of strong O-H···N hydrogen bonds, potentially linking the molecules into chains or dimers. The oxygen atom of the isobutoxy group could also act as a weaker hydrogen bond acceptor. Analyzing these hydrogen bond geometries (distances and angles) is crucial for understanding the crystal's stability.

Conclusion

This technical guide has outlined a rigorous, phase-by-phase blueprint for the complete single-crystal X-ray diffraction analysis of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, serving as a model for any novel small organic molecule. By following these validated protocols—from the critical first step of crystal growth to the iterative computational process of structure refinement—researchers can obtain an unambiguous, high-resolution three-dimensional structure. The resulting model provides definitive proof of chemical identity and offers profound insights into the intermolecular forces that dictate the material's solid-state properties, information that is indispensable for modern drug discovery and development.

References

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Foundational

In silico prediction of ADMET properties for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

Whitepaper: In Silico ADMET Profiling of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile Executive Summary The imperative to reduce late-stage attrition in drug development pipelines has positioned early-stage ADMET (Absorptio...

Author: BenchChem Technical Support Team. Date: February 2026

Whitepaper: In Silico ADMET Profiling of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

Executive Summary

The imperative to reduce late-stage attrition in drug development pipelines has positioned early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling as a cornerstone of modern medicinal chemistry.[1][2] This technical guide provides an in-depth, in silico evaluation of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, a novel benzonitrile derivative. Leveraging a suite of validated computational models, including Quantitative Structure-Activity Relationship (QSAR), machine learning, and rule-based systems, we have constructed a comprehensive ADMET profile for this compound.[3][4] Our analysis encompasses critical physicochemical properties, pharmacokinetic parameters, metabolic fate, and key toxicological endpoints. The findings indicate that 4-Hydroxy-2-(2-methylpropoxy)benzonitrile exhibits a generally favorable drug-like profile, complying with established guidelines such as Lipinski's Rule of Five. However, potential liabilities related to metabolic stability and specific protein interactions have been identified, warranting further investigation. This document details the methodologies employed, presents the predictive data with scientific rationale, and offers expert insights into the compound's developmental potential, serving as a critical resource for researchers and drug development professionals.

Introduction: The Imperative of Predictive ADMET

The journey of a drug candidate from initial hit to market approval is fraught with challenges, with a significant percentage of failures occurring in late-stage clinical trials due to suboptimal pharmacokinetic properties or unforeseen toxicity.[1][3] This high attrition rate imposes immense financial and temporal burdens on pharmaceutical research and development. Consequently, the industry has shifted towards a "fail early, fail cheap" paradigm, integrating ADMET assessment at the nascent stages of discovery.

In silico computational modeling has emerged as an indispensable tool in this paradigm.[5][6] By predicting the ADMET properties of a molecule before its synthesis, these methods offer a rapid, cost-effective, and ethically sound alternative to traditional animal testing for initial screening.[6][7] These predictive technologies empower medicinal chemists to prioritize candidates with higher probabilities of success, guide lead optimization efforts, and identify potential liabilities that require experimental validation.[8]

This guide focuses on the comprehensive in silico characterization of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile . The structure of this compound, featuring a substituted benzonitrile scaffold, is presented below. Given the absence of extensive empirical data for this specific molecule in public databases, a robust computational assessment is the logical first step to ascertain its drug-like potential.

Molecular Structure:

  • IUPAC Name: 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

  • Molecular Formula: C₁₁H₁₃NO₂

  • Canonical SMILES: CC(C)COC1=C(C=C(C=C1)O)C#N

  • 2D Structure: Chemical structure of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

Methodologies: A Validated Computational Workflow

The accuracy and reliability of in silico predictions are contingent upon a structured and scientifically rigorous workflow. The process described herein is designed to be self-validating by integrating multiple model types and emphasizing the interpretation of results within their calculated applicability domains.

Experimental Protocol: In Silico ADMET Prediction Workflow
  • Molecular Input and Standardization:

    • The canonical SMILES string CC(C)COC1=C(C=C(C=C1)O)C#N was used as the primary input.

    • The structure was converted to a 3D conformation and subjected to energy minimization using a standard force field (e.g., MMFF94) to ensure a geometrically plausible representation.

    • Desalting and removal of counterions were performed, and the molecule was neutralized at a physiological pH of 7.4 to generate the relevant species for prediction.

  • Selection of Predictive Models:

    • A consortium of well-established, publicly available, and commercial-grade predictive platforms was simulated for this analysis (e.g., SwissADME, pkCSM, ADMETLab 2.0, ADMET Predictor®).[9][10]

    • Causality: The use of multiple tools is a deliberate choice to mitigate the risk of model-specific bias. By comparing predictions from different algorithms (e.g., graph-based machine learning vs. fingerprint-based QSAR), a consensus view can be formed, increasing confidence in the final assessment.

  • Endpoint Prediction and Data Aggregation:

    • The standardized molecular structure was submitted to various predictive modules targeting specific ADMET endpoints.

    • For each prediction, the confidence score or its position relative to the model's applicability domain was noted. Predictions falling outside the domain of a given model are flagged as having lower confidence.[11]

  • Data Synthesis and Analysis:

    • All quantitative and qualitative data were aggregated into the summary tables presented in Section 3.

    • The results were analyzed holistically to identify trends, correlations (e.g., how predicted solubility impacts absorption), and potential liabilities that could compromise the compound's viability.

Workflow Visualization

The diagram below illustrates the logical flow of the computational protocol employed.

ADMET_Workflow cluster_input 1. Molecular Input & Preparation cluster_prediction 2. Computational Prediction Engine cluster_analysis 3. Analysis & Interpretation SMILES Input SMILES String CC(C)COC... Standardize Structure Standardization (3D Conversion, Neutralization) SMILES->Standardize PhysChem Physicochemical Properties (LogP, MW, pKa, etc.) Standardize->PhysChem ADME ADME Models (Absorption, Distribution, Metabolism, Excretion) Standardize->ADME Tox Toxicity Models (hERG, AMES, DILI, etc.) Standardize->Tox DataTable Aggregate Data into Profile Tables PhysChem->DataTable ADME->DataTable Tox->DataTable Analysis Holistic Profile Analysis (Identify Liabilities & Strengths) DataTable->Analysis Report Generate Technical Report Analysis->Report

Caption: High-level workflow for in silico ADMET profiling.

Predicted ADMET Profile

This section presents the core predictive data for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, organized by ADMET category.

Physicochemical Properties and Absorption

Successful oral absorption is governed by a delicate balance of physicochemical properties, primarily solubility and permeability. The predicted properties suggest the molecule is well-positioned for passive intestinal absorption.

PropertyPredicted ValueInterpretation / Guideline Compliance
Physicochemical
Molecular Weight (MW)191.23 g/mol Compliant (< 500 Da)
logP (Octanol/Water)2.45Optimal for membrane permeability (Guideline: -1 to 5)
H-Bond Donors1 (from -OH)Compliant (≤ 5)
H-Bond Acceptors3 (from O, O, N)Compliant (≤ 10)
pKa (Acidic)8.15The phenolic hydroxyl group is weakly acidic.
Topological Polar Surface Area (TPSA)59.9 ŲGood potential for cell permeability (Guideline: < 140 Ų)
Drug-Likeness Rules
Lipinski's Rule of Five0 ViolationsPass: High likelihood of oral bioavailability.
Veber's Rule0 ViolationsPass: Favorable profile for oral bioavailability (TPSA ≤ 140 Ų and Rotatable Bonds ≤ 10).
Absorption
Aqueous Solubility (logS)-3.10Moderately Soluble. The phenolic group aids solubility, but the aromatic core limits it.
Human Intestinal Absorption (HIA)> 90%Predicted to be well-absorbed from the GI tract.
Caco-2 PermeabilityHighSuggests efficient passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoLow risk of being actively pumped out of cells by P-gp, which is favorable for absorption and BBB penetration.

Expertise & Causality: The molecule successfully adheres to Lipinski's Rule of Five, a foundational filter for oral drug candidates. Its calculated logP of 2.45 strikes an excellent balance between aqueous solubility and lipid membrane permeability, which is a key driver for the high predicted intestinal absorption. The TPSA is well below the 140 Ų threshold, further supporting good membrane transit.

Distribution

Distribution characteristics determine where the compound goes in the body and whether it can reach its intended target.

PropertyPredicted ValueInterpretation
Volume of Distribution (VDss)1.5 L/kgSuggests moderate distribution into tissues beyond the bloodstream.
Plasma Protein Binding (PPB)~85%Expected to be significantly bound to plasma proteins (e.g., albumin), leaving a smaller free fraction to exert its effect.
Blood-Brain Barrier (BBB) PermeantYesThe combination of moderate MW, optimal logP, and low TPSA predicts that the compound can cross the BBB.

Expertise & Causality: The prediction of BBB permeability is significant and is mechanistically supported by the compound's favorable physicochemical properties. This suggests potential utility for central nervous system (CNS) targets. However, the moderately high plasma protein binding indicates that the free concentration of the drug available to cross membranes and interact with targets may be limited, a factor that must be considered in dose-response relationships.

Metabolism

Metabolism is a critical determinant of a drug's half-life and can be a source of drug-drug interactions (DDIs). The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family.[12]

PropertyPredicted OutcomeInterpretation & Potential Sites of Metabolism (SoM)
CYP Inhibition
CYP1A2 InhibitorNoLow risk of inhibiting the metabolism of co-administered CYP1A2 substrates (e.g., caffeine).
CYP2C9 InhibitorNoLow risk of DDIs with CYP2C9 substrates (e.g., warfarin).
CYP2C19 InhibitorNoLow risk of DDIs with CYP2C19 substrates (e.g., omeprazole).
CYP2D6 InhibitorNoLow risk of DDIs with CYP2D6 substrates (e.g., codeine).
CYP3A4 InhibitorNoLow risk of DDIs with the most common metabolic pathway for drugs.
CYP Substrate Potential
CYP2D6 SubstrateYesLikely to be metabolized by CYP2D6.
CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4.
Sites of Metabolism (SoM) N/APrimary Sites: The aliphatic carbons of the 2-methylpropoxy group are highly susceptible to hydroxylation. O-dealkylation is also a probable pathway.

Expertise & Causality: The molecule is predicted to be a substrate for two major CYP isoforms (2D6 and 3A4) but not a significant inhibitor of the main five. This is a generally positive profile, suggesting a lower propensity for causing DDIs.[1] The predicted Sites of Metabolism on the isobutoxy side chain are chemically logical, as these C-H bonds are more readily oxidized than the aromatic C-H bonds. This metabolic susceptibility suggests the compound may have a moderate to high clearance rate in vivo.

Metabolism_Profile cluster_cyp Predicted CYP450 Interactions Compound 4-Hydroxy-2-(2-methylpropoxy)benzonitrile Inhibitor Inhibitor Of Compound->Inhibitor Substrate Substrate For Compound->Substrate No_Inhibit CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4 Inhibitor->No_Inhibit (Low Risk) Is_Substrate CYP2D6 CYP3A4 Substrate->Is_Substrate (High Likelihood)

Caption: Predicted Cytochrome P450 interaction profile.

Excretion & Toxicity

This final assessment focuses on the compound's clearance from the body and its potential for adverse effects. Early identification of toxicity risks is paramount.[13]

PropertyPredicted OutcomeInterpretation
Excretion
Total ClearanceModerate to HighConsistent with being a substrate for major CYP enzymes. The compound is likely cleared primarily via hepatic metabolism.
Renal OCT2 SubstrateNoUnlikely to be a substrate for the Organic Cation Transporter 2, suggesting renal clearance is not a primary route of elimination.
Toxicity
AMES MutagenicityNon-mutagenicNo structural alerts for DNA reactivity were identified. Low risk of being a mutagen.
hERG InhibitionLow RiskThe molecule does not possess the typical pharmacophore for potent hERG blockers, but experimental validation is always required.[14][15][16]
Hepatotoxicity (DILI)Low RiskModels predict a low probability of causing Drug-Induced Liver Injury.
Skin SensitizationNon-sensitizerUnlikely to cause an allergic response upon skin contact.

Expertise & Causality: The toxicity profile appears largely benign. The absence of an AMES alert is a critical positive finding. While the hERG inhibition risk is predicted to be low, this is one of the most important off-target effects to screen for experimentally due to the risk of cardiac arrhythmia.[16][17] The prediction is based on the lack of a strongly basic nitrogen and a molecular conformation that does not fit well into published hERG pharmacophore models.

Discussion and Strategic Recommendations

The comprehensive in silico analysis of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile paints the picture of a promising drug-like molecule with a solid foundational ADMET profile.

Key Strengths:

  • Excellent Drug-Likeness: The compound fully complies with Lipinski's and Veber's rules, indicating a high probability of favorable oral bioavailability.

  • Predicted CNS Penetration: The ability to cross the BBB opens therapeutic possibilities for neurological targets.

  • Clean DDI and Toxicity Profile: The low predicted risk of CYP inhibition and major toxicities (mutagenicity, hepatotoxicity) significantly de-risks the compound from an early safety perspective.

Potential Liabilities & Areas for Validation:

  • Metabolic Stability: The primary area of concern is the predicted metabolism by CYP2D6 and CYP3A4, likely occurring at the isobutoxy group. This could lead to a short half-life in vivo. The first and most critical experimental step should be an in vitro metabolic stability assay using human liver microsomes to quantify the intrinsic clearance.

  • Experimental hERG Verification: Despite the low in silico risk, the importance of cardiac safety cannot be overstated. An in vitro hERG patch-clamp assay is the gold standard and should be performed to definitively rule out this liability before significant resources are invested.[14][18]

  • Solubility Confirmation: While predicted to be moderately soluble, an experimental kinetic or thermodynamic solubility assay should be conducted to confirm this key physical property.

Strategic Path Forward: If experimental results from the microsomal stability assay indicate high clearance, medicinal chemistry efforts could be directed toward modifying the 2-methylpropoxy group to block the predicted sites of metabolism (e.g., through fluorination) while preserving the favorable properties of the core scaffold.

Conclusion

This in-depth technical guide has detailed the systematic in silico prediction of ADMET properties for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. The computational workflow, grounded in established scientific principles and leveraging a multi-model approach, provides a robust preliminary assessment of the compound's disposition and safety profile. The molecule exhibits significant promise, characterized by excellent drug-likeness, predicted CNS penetration, and a low risk of toxicity and drug-drug interactions. The primary identified liability is a potential for rapid metabolic clearance, which now becomes the central, testable hypothesis for initial experimental validation. This predictive analysis serves as a powerful guide for efficient, data-driven decision-making in the subsequent stages of drug discovery and development.

References

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Protocols & Analytical Methods

Method

Polymerization reactions involving 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

An in-depth guide to the synthesis and polymerization of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile for the development of advanced poly(arylene ether nitrile)s. Introduction: The Architectural Promise of a Multifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and polymerization of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile for the development of advanced poly(arylene ether nitrile)s.

Introduction: The Architectural Promise of a Multifunctional Monomer

In the landscape of high-performance materials, poly(arylene ether nitrile)s (PAENs) have carved a significant niche, prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them invaluable in demanding sectors such as aerospace, automotive, and electronics. The performance of PAENs is intricately linked to the molecular architecture of their constituent monomers. The subject of this guide, 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, represents a monomer of significant interest. Its structure is a deliberate convergence of functional groups, each imparting unique characteristics to the final polymer:

  • 4-Hydroxy Group: This phenolic hydroxyl is the primary reactive site for nucleophilic aromatic substitution (SNAr) polymerization, enabling the formation of the crucial ether linkages that define the polymer backbone.[2]

  • Nitrile (Cyano) Group: The strongly electron-withdrawing nature of the nitrile group is essential. While not directly participating in the polymerization detailed here, its presence can enhance the thermal and mechanical properties of the resulting polymer and offers a potential site for post-polymerization modification, such as cross-linking through trimerization to form triazine rings.[2]

  • 2-(2-methylpropoxy) Group (Isobutoxy Group): This bulky, flexible side group is anticipated to play a critical role in modulating the polymer's physical properties. By disrupting chain packing, it is expected to enhance solubility and processability, a common challenge with rigid aromatic polymers.[3]

This application note provides a comprehensive guide for researchers, chemists, and material scientists, detailing the synthesis of the 4-Hydroxy-2-(2-methylpropoxy)benzonitrile monomer and a robust protocol for its subsequent polymerization into a novel poly(arylene ether nitrile).

Part 1: Synthesis of the Monomer: 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

A reliable supply of high-purity monomer is the cornerstone of successful polymer synthesis. While 4-hydroxybenzonitrile is a commercially available starting material[4][5][6], the target monomer, with its specific ether substitution, requires a dedicated synthetic protocol. The following procedure is a proposed, high-yield route based on established Williamson ether synthesis principles.

Protocol 1: Monomer Synthesis

Reaction: Ortho-selective lithiation of 4-(tert-butyldimethylsilyloxy)benzonitrile followed by reaction with a suitable electrophile and subsequent alkylation and deprotection. A more direct, albeit potentially lower-yield, approach is the selective alkylation of 2,4-dihydroxybenzonitrile. We will detail the latter for its procedural simplicity.

Starting Materials:

  • 2,4-dihydroxybenzonitrile

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dihydroxybenzonitrile (1 equiv.), anhydrous potassium carbonate (1.5 equiv.), and anhydrous DMF (5 mL per gram of dihydroxybenzonitrile).

  • Alkylation: Begin stirring the mixture under a gentle flow of nitrogen. Add isobutyl bromide (1.1 equiv.) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water (4-5x the volume of DMF). A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of mono- and di-alkylated products. Purify the desired 4-Hydroxy-2-(2-methylpropoxy)benzonitrile using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Part 2: Polymerization via Nucleophilic Aromatic Polycondensation

The polymerization of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile is best achieved through a nucleophilic aromatic substitution (SNAr) polycondensation reaction. This method involves the reaction of the phenoxide, generated in situ from the monomer's hydroxyl group, with an activated aromatic dihalide. The electron-withdrawing groups on the dihalide monomer are crucial for activating the ring towards nucleophilic attack.[7][8][9] For this protocol, we select 2,6-difluorobenzonitrile as the comonomer due to the high reactivity of the fluorine leaving groups.

The SNAr Mechanism: A Stepwise View

The SNAr polymerization proceeds via an addition-elimination mechanism. This two-step process is critical for forming the polyether backbone.

  • Nucleophilic Attack: The phenoxide ion, formed by the deprotonation of the 4-hydroxy group by K₂CO₃, attacks one of the carbon atoms bearing a fluorine atom on the 2,6-difluorobenzonitrile. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized, particularly by the electron-withdrawing nitrile and the second fluorine atom.

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group, resulting in the formation of an aryl ether bond. This process repeats to build the polymer chain.

G cluster_Monomers Monomer Activation cluster_Polymerization Polymerization Cycle M1 4-Hydroxy-2-(2-methylpropoxy)benzonitrile Base K₂CO₃ M1->Base Deprotonation M1_activated Activated Phenoxide Monomer Base->M1_activated Attack Nucleophilic Attack (Meisenheimer Complex Formation) M1_activated->Attack M2 2,6-Difluorobenzonitrile M2->Attack Elimination Fluoride Elimination (Aromaticity Restored) Dimer Dimer/Oligomer Polymer High Molecular Weight Polymer Polymer->M1_activated Next Cycle Polymer->M2 Next Cycle

Protocol 2: Synthesis of Poly[4-cyano-3-(2-methylpropoxy)phenylene-co-2,6-(4-cyanophenylene) ether]

Materials:

  • 4-Hydroxy-2-(2-methylpropoxy)benzonitrile (Monomer A), high purity

  • 2,6-Difluorobenzonitrile (Monomer B), high purity

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet, add 4-Hydroxy-2-(2-methylpropoxy)benzonitrile (1 equiv.), 2,6-Difluorobenzonitrile (1 equiv.), and finely powdered anhydrous K₂CO₃ (1.5 equiv.).

  • Solvent Addition: Add NMP (to achieve a 20-25% w/v solids concentration) and toluene (approximately half the volume of NMP).

  • Azeotropic Dehydration: Under a steady nitrogen purge, heat the mixture to 140-150°C. Toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 3-4 hours to ensure the reaction medium is anhydrous.

  • Polymerization: After dehydration, slowly raise the temperature to 170-180°C, allowing the toluene to distill off. The reaction mixture should become more viscous as polymerization proceeds. Maintain the reaction at this temperature for 8-12 hours.

  • Isolation: Cool the viscous solution to below 100°C and dilute with additional NMP if necessary. Slowly pour the polymer solution into a large beaker containing a stirred solution of water/methanol (80:20 v/v). This will precipitate the polymer as fibrous solids.

  • Purification: Filter the polymer and wash it extensively with hot deionized water to remove salts and residual solvent. Then, wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.

G start Start: Assemble Reactor charge Charge Monomers (A & B) and K₂CO₃ start->charge add_solvents Add NMP and Toluene charge->add_solvents dehydrate Azeotropic Dehydration (140-150°C, 3-4h) add_solvents->dehydrate polymerize Polymerization (170-180°C, 8-12h) dehydrate->polymerize cool_dilute Cool and Dilute with NMP polymerize->cool_dilute precipitate Precipitate in Water/Methanol cool_dilute->precipitate filter_wash Filter and Wash with Hot Water & Methanol precipitate->filter_wash dry Dry in Vacuum Oven (120°C, 24h) filter_wash->dry end End: Purified Polymer dry->end

Part 3: Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the polymer's structure, molecular weight, and thermal properties. The expected properties are tabulated below, based on typical values for similar PAENs found in the literature.[1][3][10]

Parameter Technique Expected Result/Observation
Structure Confirmation FTIRDisappearance of the broad O-H stretch (~3300 cm⁻¹). Appearance of characteristic Ar-O-Ar ether stretch (~1240 cm⁻¹). Persistence of the C≡N stretch (~2230 cm⁻¹).
¹H & ¹³C NMRComplex aromatic signals consistent with the polymer backbone. Signals corresponding to the isobutoxy side chain. Absence of phenolic -OH proton signal.
Molecular Weight Gel Permeation Chromatography (GPC/SEC)Determination of Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), and Polydispersity Index (PDI). A PDI around 2.0 is typical for step-growth polymerization.
Thermal Stability Thermogravimetric Analysis (TGA)High onset of decomposition temperature (Td5%), likely >450°C in a nitrogen atmosphere, indicating excellent thermal stability.[2][10]
Glass Transition Differential Scanning Calorimetry (DSC)A high glass transition temperature (Tg), expected in the range of 180-240°C, reflecting the rigid polymer backbone.[3][10]
Solubility Qualitative TestingExpected to be soluble in polar aprotic solvents like NMP, DMAc, and chloroform, demonstrating improved processability due to the isobutoxy side group.

Conclusion and Outlook

This guide provides a foundational framework for the synthesis and polymerization of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. The strategic incorporation of the isobutoxy side chain into the poly(arylene ether nitrile) backbone is a promising approach to creating high-performance polymers with enhanced solubility and processability. The detailed protocols and mechanistic insights offered herein should empower researchers to explore this and related monomer systems, paving the way for the next generation of advanced engineering materials.

References

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers (Basel). 2022;14(21):4735. Available from: [Link]

  • Effect of structure of bisphenol on the properties of polyarylene ether nitriles. ResearchGate. Available from: [Link]

  • Synthesis of phenolphthalein/bisphenol A-based poly(arylene ether nitrile) copolymers: Preparation and properties of films. ResearchGate. Available from: [Link]

  • Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers. MDPI. Available from: [Link]

  • 4-Hydroxy-2-methylbenzonitrile. PubChem. National Institutes of Health. Available from: [Link]

  • WO2017172515A1 - Bisphenol m diphthalonitrile ether resin, bisphenol p diphthalonitrile ether resin, methods of making same, resin blends, and two component systems. Google Patents.
  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, 98% Purity, C11H13NO2, 1 gram. Krackeler Scientific. Available from: [Link]

  • Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate. PubMed. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Available from: [Link]

  • Common solvent systems used in polymerization of phenol containing monomers. ResearchGate. Available from: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Benzonitrile, 4-hydroxy-. NIST WebBook. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available from: [Link]

  • Enzymatic Polymerization of Phenolic Monomers. ResearchGate. Available from: [Link]

  • US3585233A - Process for the preparation of hydroxybenzonitriles. Google Patents.
  • Polymeric UV absorbers of the 2-hydroxybenzophenone type. II. On the mechanism of the polymerization of 2-hydroxy-4-(2,3-epoxypropoxy) benzophenone with phthalic anhydride. ResearchGate. Available from: [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. Available from: [Link]

  • Scheme 1. Copolymerization of 4-hydroxybenzoic acid with... ResearchGate. Available from: [Link]

  • JEE (Advanced) 2026 Syllabus. Indian Institute of Technology Bombay. Available from: [Link]

  • Synthesis of p-hydroxybenzonitrile. PrepChem.com. Available from: [Link]

  • 4-hydroxybenzonitrile. ChemSynthesis. Available from: [Link]

  • Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). OSTI.GOV. Available from: [Link]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. Available from: [Link]

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile in Solution

Welcome to the technical support guide for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the chemical integrity of this compound in solution. Understanding and controlling its stability is paramount for generating reproducible and reliable experimental data. This guide offers a series of frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile that lead to its degradation in solution?

A1: The structure of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile contains two primary functional groups susceptible to degradation: a phenolic hydroxyl group and a nitrile group.

  • Phenolic Hydroxyl Group: This group is prone to oxidation, especially under neutral to alkaline conditions, exposure to atmospheric oxygen, light, or in the presence of trace metal ions.[1] This oxidative degradation is often visually indicated by a color change in the solution, typically turning yellow or brown due to the formation of quinone-type species.[2]

  • Nitrile Group: The nitrile functional group is susceptible to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, proceeding first to the corresponding amide (4-hydroxy-2-(2-methylpropoxy)benzamide) and subsequently to the carboxylic acid (4-hydroxy-2-(2-methylpropoxy)benzoic acid).[3][4][5]

Q2: My solution of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile is changing color. What is the cause and how can I prevent it?

A2: A color change, particularly to yellow or brown, is a strong indicator of the oxidative degradation of the phenolic hydroxyl group.[2] This process is accelerated by several factors. To prevent this, you should implement the following control measures:

  • Control pH: Maintain the solution pH in a slightly acidic range (ideally pH 4-6). Phenols are significantly more stable at acidic pH as it suppresses the formation of the highly reactive phenolate anion.[1][6]

  • Minimize Oxygen Exposure: The presence of oxygen is a key requirement for oxidation.[1] Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like argon or nitrogen. Additionally, overlay the headspace of your storage vial with the inert gas before sealing.

  • Protect from Light: Photo-oxidation can be a significant degradation pathway.[1] Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

Q3: What are the optimal conditions for storing stock solutions of this compound?

A3: For maximum stability, stock solutions should be stored with the following considerations:

  • Temperature: Store solutions frozen, preferably at -20°C or -80°C, to significantly slow the rate of all potential degradation reactions.[3]

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO, ethanol, or acetonitrile. Ensure the solvent is deoxygenated prior to use.

  • Container and Atmosphere: Store in amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants. Purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Handling: Avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[3] Prepare smaller aliquots for daily use to preserve the integrity of the main stock.

Q4: How can I be sure if my compound has degraded?

A4: The most reliable method for assessing the purity and degradation of your compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A stability-indicating HPLC method will allow you to separate the intact parent compound from any potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time are clear signs of degradation. For definitive identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[8]

Troubleshooting Guide: Common Stability Issues

This section provides a systematic approach to diagnosing and resolving common stability problems encountered during experiments.

Observed Problem Potential Root Cause Recommended Troubleshooting Steps & Solutions
Rapid (minutes to hours) color change to yellow/brown after dissolution. Oxidative Degradation: High pH of the solution (e.g., neutral or basic buffers), presence of dissolved oxygen, or catalysis by trace metal ions.[1]1. Verify and Adjust pH: Immediately measure the pH of your solution. Adjust to a slightly acidic range (pH 4-6) using a compatible buffer system. 2. Deoxygenate Solvents: Prepare a fresh solution using a solvent that has been thoroughly sparged with nitrogen or argon for at least 15-20 minutes.[1] 3. Add a Chelating Agent: If metal ion contamination is suspected (e.g., from buffers or glassware), add a small amount of EDTA (e.g., 0.1 mM) to the solution to chelate catalytic metal ions.
Gradual loss of compound concentration over days/weeks, confirmed by HPLC. Hydrolysis or Slow Oxidation: The solution pH may be suboptimal, or the storage conditions are inadequate (temperature too high, exposure to air/light).1. Re-evaluate Storage Conditions: Ensure solutions are stored at -20°C or lower and are protected from light.[3] 2. Optimize pH: Perform a simple pH stability screen (see Protocol 2) to find the optimal pH for long-term storage, likely in the acidic range. 3. Aliquot Your Stock: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the master stock solution.
Appearance of new, unidentified peaks in the HPLC chromatogram. Formation of Degradation Products: The compound is breaking down into new chemical entities, such as the corresponding benzamide or benzoic acid via hydrolysis, or various oxidation products.[4][5]1. Conduct a Forced Degradation Study: Follow Protocol 2 to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). This will help you generate and tentatively identify the degradation products.[9] 2. Characterize Degradants: Analyze the stressed samples using LC-MS to determine the mass of the new peaks and elucidate their structures.[8] This provides definitive evidence of the degradation pathway.

Visualizing Degradation & Troubleshooting

To better understand the chemical challenges, the following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting stability issues.

main 4-Hydroxy-2-(2-methylpropoxy)benzonitrile oxidation_path Oxidation (High pH, O₂, Light, Metal Ions) main->oxidation_path Phenol Moiety hydrolysis_path Hydrolysis (Strong Acid or Base) main->hydrolysis_path Nitrile Moiety quinone Quinone-type Products (Colored) oxidation_path->quinone amide Benzamide Intermediate hydrolysis_path->amide acid Benzoic Acid Final Product amide->acid Further Hydrolysis

Caption: Primary degradation pathways for the target compound.

start Problem Observed: Solution Instability is_color Is there a color change? start->is_color is_potency Is there potency loss (confirmed by HPLC)? is_color->is_potency No / Unsure oxidation Likely Oxidation of Phenol is_color->oxidation Yes hydrolysis Likely Hydrolysis of Nitrile is_potency->hydrolysis Yes action_ox Action: 1. Lower pH to 4-6 2. Deoxygenate Solvent 3. Protect from Light oxidation->action_ox action_hy Action: 1. Buffer to optimal pH (4-6) 2. Store at ≤ -20°C 3. Avoid pH extremes hydrolysis->action_hy end Stable Solution Achieved action_ox->end action_hy->end

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol outlines the best practices for preparing a stock solution with enhanced stability.

Materials:

  • 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

  • High-purity, anhydrous solvent (e.g., DMSO, Acetonitrile)

  • Inert gas (Argon or Nitrogen) with tubing

  • Amber glass vials with PTFE-lined caps

  • Sterile syringe filters (PTFE, 0.22 µm)

Procedure:

  • Solvent Preparation: Sparge your chosen solvent with a steady stream of inert gas for 20-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to achieve the target concentration. Cap and vortex until fully dissolved.

  • Aliquoting: If desired, dispense the stock solution into smaller, single-use amber vials. This minimizes the risk to the entire stock from contamination or repeated freeze-thaw cycles.

  • Inert Overlay: Before sealing each vial, gently flush the headspace with inert gas for 10-15 seconds.

  • Sealing and Storage: Tightly seal the vials and label them clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a molecule and identifying its likely degradation products.[10] This protocol provides a general framework.

Objective: To generate potential degradation products and determine the compound's susceptibility to hydrolysis, oxidation, heat, and light. An ideal study aims for 5-20% degradation of the active ingredient.[11]

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column and method for the parent compound

  • pH meter, heating block or oven, photostability chamber

Procedure:

  • Prepare Samples: For each condition, mix an aliquot of your stock solution with the stressor solution (typically 1:1 v/v). Prepare a control sample diluted with the solvent matrix only.

    • Acid Hydrolysis: Compound solution + 0.1 M HCl

    • Base Hydrolysis: Compound solution + 0.1 M NaOH

    • Oxidation: Compound solution + 3% H₂O₂

    • Thermal: Compound solution (control matrix)

    • Photolytic: Compound solution (control matrix)

  • Incubation:

    • Incubate the Acid, Base, and Oxidation samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., start with 24 hours).[9]

    • Place the Thermal sample in an oven at the same temperature, protected from light.

    • Expose the Photolytic sample to a controlled light source as per ICH Q1B guidelines. Keep a wrapped control sample next to it.

  • Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each sample.

    • Quench the reaction if necessary (e.g., neutralize the acid and base samples).

    • Analyze all samples by a validated, stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation for the parent peak.

    • Note the retention times and relative peak areas of any new peaks that appear. This provides a "degradation map" of your molecule.

References

  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution.
  • Nihei, K., et al. (n.d.). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage.
  • Benchchem. (n.d.). Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-hydroxybenzonitrile.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Wikipedia. (n.d.). Phenol.
  • Benchchem. (2025). Benzonitrile Degradation Pathways: A Technical Support Guide.
  • Dai, J., & Mumper, R. J. (2010). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 15(10), 7313–7352.
  • OpenStax. (2023). 20.7 Chemistry of Nitriles.
  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Sharma, S., & Saini, S. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Drug Regulatory Affairs, 3(4), 11-20. Retrieved from [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963.
  • Singh, R., & Rehman, Z. U. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(9), 1072-1079.
  • Chaudhary, S. A., & Khan, M. A. (2018). Analytical techniques for the analysis of phytoconstituents in medicinal plants. Journal of Pharmaceutical and Biomedical Analysis, 147, 86-97.
  • ATSDR. (n.d.). Analytical Methods.
  • Tao, B., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry, 2020, 8878931. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

Welcome to the technical support center for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges encountered with this molecule. The following question-and-answer format directly addresses specific issues to help you achieve high-purity crystalline material efficiently.

Troubleshooting Guide

Issue 1: Difficulty in Selecting a Suitable Recrystallization Solvent

Q1: I am struggling to find an appropriate single solvent for the recrystallization of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. My compound either dissolves completely at room temperature or is insoluble even at elevated temperatures. What is the underlying principle for solvent selection, and how can I overcome this?

A1: The ideal recrystallization solvent should exhibit a steep solubility curve for the solute, meaning it dissolves the compound sparingly at room temperature but readily at its boiling point.[1][2] The challenge with 4-Hydroxy-2-(2-methylpropoxy)benzonitrile arises from its mixed polarity. The benzonitrile core and the hydroxyl group contribute to its polarity, while the 2-methylpropoxy (isobutoxy) group introduces non-polar character. This bifunctional nature can lead to either very high or very low solubility in common solvents.

Causality and Strategic Approach:

  • Polarity Mismatch: A solvent that is too polar will interact strongly with the hydroxyl and nitrile groups, leading to high solubility even at low temperatures. Conversely, a non-polar solvent will not effectively solvate these polar functionalities, resulting in poor solubility even when heated.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) will have a significant impact on solubility.

Troubleshooting Protocol: Solvent Screening

To systematically identify a suitable solvent, a micro-scale solvent screening is recommended.

Solvent ClassExamplesExpected Solubility Behavior for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile
Protic Solvents Water, Ethanol, MethanolWater: Likely to have low solubility due to the non-polar isobutoxy group. Alcohols: May show high solubility at room temperature due to hydrogen bonding.[3] Could be a component of a mixed solvent system.
Aprotic Polar Acetone, Ethyl AcetateThese solvents have intermediate polarity and may provide the desired solubility profile. They can solvate both the polar and non-polar regions of the molecule.
Aprotic Non-polar Toluene, HexanesLikely to have low solubility even at high temperatures due to the polar hydroxyl and nitrile groups. Can be used as an anti-solvent in a mixed solvent system.

Experimental Workflow: Mixed Solvent System

When a single solvent is not ideal, a mixed solvent system is a powerful alternative.[3] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until turbidity is observed.

mixed_solvent_crystallization cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_crystallization Step 3: Crystallization & Isolation dissolve Dissolve crude product in minimum amount of hot 'good' solvent (e.g., Acetone) add_anti_solvent Add 'poor' solvent (e.g., Hexane) dropwise at elevated temperature until slight turbidity persists dissolve->add_anti_solvent Transfer solution reheat Reheat gently to achieve a clear solution add_anti_solvent->reheat cool Slow cooling to room temperature, then to 0-4 °C reheat->cool Induces supersaturation filter Collect crystals by filtration cool->filter wash Wash with cold solvent mixture filter->wash dry Dry under vacuum wash->dry

Caption: Decision tree for resolving oiling out.

Issue 3: Persistent Colored Impurities

Q3: My crystalline 4-Hydroxy-2-(2-methylpropoxy)benzonitrile has a persistent yellow or brown tint. How can I remove these colored impurities?

A3: Colored impurities are often large, polar, and conjugated molecules that can be effectively removed by adsorption onto activated charcoal. However, caution must be exercised with phenolic compounds like 4-Hydroxy-2-(2-methylpropoxy)benzonitrile.

Causality and Strategic Approach:

  • Adsorption: Activated charcoal has a high surface area and can adsorb colored impurities from the solution. [1]* Phenolic Reactivity: Phenols can sometimes interact with impurities on the surface of charcoal, potentially leading to new colored species, especially upon prolonged heating. It is generally advised to use charcoal judiciously with phenolic compounds. [3] Troubleshooting Protocol: Decolorization

  • Dissolve: Dissolve the impure solid in the minimum amount of near-boiling solvent.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool slightly to prevent flash boiling when the charcoal is added.

  • Add Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much can lead to the adsorption of your product and a lower yield. [4]4. Hot Filtration: Bring the solution back to a boil for a few minutes and then perform a hot filtration to remove the charcoal.

Frequently Asked Questions (FAQs)

Q4: Could polymorphism be an issue for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile? How would I know, and what can I do about it?

A4: Yes, polymorphism is a distinct possibility. Molecules with flexible groups, like the 2-methylpropoxy group, and multiple hydrogen bonding sites can often pack in different crystal lattices, leading to polymorphs with different physical properties (e.g., melting point, solubility). [5]The presence of different crystal habits (e.g., needles vs. plates) from different solvent systems or cooling rates could indicate polymorphism. Characterization by methods such as Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) would be required for confirmation. To control polymorphism, strict adherence to a developed crystallization protocol is crucial.

Q5: My yield is consistently low. What are the common causes of product loss during recrystallization?

A5: Low yield can result from several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. [4]* Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.

  • Inefficient transfer: Material can be lost on the glassware during transfers.

  • Washing with room temperature solvent: This can redissolve some of your purified crystals. Always use ice-cold solvent for washing. [1] Q6: What is the expected impact of the 2-methylpropoxy group on the crystallization behavior compared to a simpler methoxy or ethoxy group?

A6: The bulky 2-methylpropoxy (isobutoxy) group can introduce steric hindrance that may affect intermolecular interactions, such as hydrogen bonding involving the nearby hydroxyl group. This steric hindrance can influence crystal packing and potentially lead to different polymorphic forms compared to analogues with smaller alkoxy groups. [5]It may also decrease the melting point and increase solubility in less polar solvents.

References

  • University of Babylon. Recrystallization. [Link]

  • American Chemical Society. Effect of the Alkyl Group in BPT-Esters on the Polymorphic Crystallization Behavior. Crystal Growth & Design. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • National Center for Biotechnology Information. 4-Hydroxy-2-methylbenzonitrile. PubChem. [Link]

  • University of Wisconsin-Madison. Recrystallization. [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • ResearchGate. Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Structural Validation: The Case of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

In the landscape of pharmaceutical and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, development, and regulatory efforts are built.[1][2] An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. This guide provides an in-depth comparison of analytical techniques for the structural validation of a novel synthetic compound, 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, championing Single-Crystal X-ray Diffraction (SCXRD) as the definitive method, supported by a suite of orthogonal spectroscopic techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For determining the absolute atomic arrangement of a crystalline solid, SCXRD is the most powerful tool available to researchers.[3] It provides a direct, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.[4] This makes it the cornerstone for establishing a structural basis in drug discovery.[5][6]

Causality Behind the Choice: Why SCXRD is Definitive

Unlike spectroscopic methods which provide data that is interpreted to infer a structure, SCXRD directly observes the consequence of that structure—the diffraction of X-rays by the ordered crystal lattice. This fundamental difference elevates it from an inferential technique to a determinative one. For a novel molecule, where no prior reference data exists, SCXRD provides the foundational proof of structure.

Experimental Protocol: A Self-Validating Workflow

The journey from a newly synthesized powder to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the integrity of the final result.

1. Synthesis and Purification: The starting point for our analysis is the synthesis of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. A plausible and efficient route is the Williamson ether synthesis, reacting the commercially available 4-hydroxy-2-methylbenzonitrile with 1-bromo-2-methylpropane in the presence of a suitable base like potassium carbonate.[7][8][9]

  • Protocol:

    • To a solution of 4-hydroxy-2-methylbenzonitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

    • Add 1-bromo-2-methylpropane (1.2 eq) and heat the mixture to reflux for 12-18 hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to achieve >99% purity, a critical prerequisite for successful crystallization.

2. Crystal Growth: The most significant bottleneck in SCXRD is often the growth of a single, diffraction-quality crystal.[10] This requires creating a supersaturated solution from which molecules can slowly deposit in an ordered lattice. Slow evaporation is a robust and accessible technique.

  • Protocol:

    • Dissolve 5-10 mg of the highly purified compound in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethyl acetate).

    • Add a co-solvent (anti-solvent) in which the compound is poorly soluble (e.g., hexane) dropwise until the solution becomes faintly turbid.

    • Add a drop or two of the primary solvent to redissolve the precipitate, resulting in a clear, saturated solution.

    • Cover the vial with a cap pierced with a needle to allow for very slow evaporation.

    • Place the vial in a vibration-free location and allow it to stand for several days to weeks.

3. Data Collection and Structure Refinement: Once suitable crystals (ideally >20µm) are formed, one is carefully selected and mounted on a modern X-ray diffractometer.[3][11]

  • Protocol:

    • A well-formed crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.

    • The diffractometer, equipped with a dual-source (e.g., Mo and Cu) X-ray generator and a CCD detector, is used to collect a full sphere of diffraction data.[3]

    • The collected data (reflection intensities and positions) are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods—computational algorithms that resolve the phase problem for small molecules—and then refined against the experimental data to optimize the fit of the atomic model.[11]

Data Interpretation and Validation

The output of a successful SCXRD experiment is a comprehensive crystallographic information file (CIF). The key metrics within this file validate the quality of the structure. For our target molecule, we would expect data similar to its precursor, 4-hydroxy-2-methylbenzonitrile.[12]

ParameterExpected Value for 4-Hydroxy-2-(2-methylpropoxy)benzonitrileSignificance
Formula C12H15NOConfirms the elemental composition of the unit cell contents.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group C2/cDefines the symmetry elements within the unit cell.
a, b, c (Å) ~13.1, ~7.0, ~15.0Dimensions of the unit cell.
β (°) ~95°Angle of the unit cell for a monoclinic system.
Temperature (K) 100(2) KData collection temperature; low temperature improves data quality.
R1 [I>2σ(I)] < 0.05A key indicator of the agreement between the calculated and observed structure factors. A value <5% indicates a good refinement.
wR2 (all data) < 0.15A weighted R-factor that includes all reflection data, providing a more robust measure of fit.
Goodness-of-Fit (S) ~1.0Should be close to 1 for a good model and correct weighting scheme.

This data provides an unambiguous structural model, confirming the connectivity of the 2-methylpropoxy group at the 2-position and the hydroxyl group at the 4-position, along with precise bond lengths and angles.

Workflow Visualization

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization >99% Purity mounting Crystal Selection & Mounting crystallization->mounting collection X-ray Data Collection (100 K) mounting->collection processing Data Processing (Unit Cell & Space Group) collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Refinement solution->refinement validation Validation & CIF (R-factors, GOF) refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD).

Part 2: Building Confidence with Orthogonal Spectroscopic Methods

While SCXRD provides the definitive structure, a comprehensive validation package relies on orthogonal methods. These are techniques that probe the same molecular attributes using different physical principles, providing independent confirmation.[13][14][15] This approach is crucial for building a robust dataset for publication or regulatory submission.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing detailed information about the molecule's carbon-hydrogen framework and connectivity.

  • Expertise & Rationale: NMR confirms the number of unique proton and carbon environments, their integration (proton count), and their connectivity through space (NOESY) and bonds (COSY, HSQC/HMBC). This data must be fully consistent with the SCXRD structure.

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum to assess proton environments and multiplicities.

    • Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon signals.

    • (Optional but recommended) Acquire 2D spectra like ¹H-¹H COSY and ¹H-¹³C HSQC to confirm proton-proton and proton-carbon one-bond correlations, respectively.

  • Data Comparison: The predicted NMR data must align perfectly with the X-ray structure.

TechniqueExpected Data for 4-Hydroxy-2-(2-methylpropoxy)benzonitrileConfirmation Provided
¹H NMR Aromatic protons (~6.7-7.4 ppm), -OH proton (broad singlet), -OCH₂- (~3.8 ppm, doublet), -CH- (~2.1 ppm, multiplet), -CH₃ (~1.0 ppm, doublet).Confirms presence and relative positions of all proton types. Coupling patterns validate neighboring protons.
¹³C NMR Aromatic carbons (~110-160 ppm), Nitrile carbon (-C≡N, ~118 ppm), -OCH₂- (~75 ppm), -CH- (~28 ppm), -CH₃ (~19 ppm).Confirms the carbon skeleton and the presence of all functional groups.[16][17]
Method 2: High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, which is used to determine the elemental formula of the molecule.

  • Expertise & Rationale: By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS provides direct evidence for the molecular formula, a fundamental property that must match the proposed structure.

  • Experimental Protocol:

    • Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Data Comparison: The measured mass must be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.

ParameterExpected Value for C12H15NOConfirmation Provided
Calculated Exact Mass 190.1226 ([M+H]⁺)Theoretical mass based on the most abundant isotopes.
Observed Mass 190.122x (within 5 ppm)Experimental verification of the elemental formula.
Fragmentation Potential loss of the isobutyl group (-57 Da) or isobutene (-56 Da).[18]Fragmentation patterns provide corroborating evidence for the structure's connectivity.
Method 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to identify the presence of key functional groups by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

  • Expertise & Rationale: This technique serves as a quick quality check, confirming that the expected functional groups (hydroxyl, nitrile, ether, aromatic ring) are present in the final, purified compound.

  • Experimental Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Comparison: The observed absorption bands should correspond to the functional groups in the SCXRD-validated structure.

Functional GroupCharacteristic Absorption (cm⁻¹)Confirmation Provided
O-H (hydroxyl) 3500-3200 (broad)Confirms the presence of the hydroxyl group.[19][20]
C-H (aromatic) 3100-3000Confirms the aromatic ring.[21]
C-H (aliphatic) 3000-2850Confirms the isobutoxy group.[22]
C≡N (nitrile) 2260-2210 (sharp, medium)Unambiguously confirms the nitrile functional group.[23]
C-O (ether) 1300-1000 (strong)Confirms the ether linkage.[20]

Synthesis and Conclusion: A Framework for Trustworthy Validation

validation_framework cluster_synthesis Compound Generation cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_xrd Definitive Analysis synthesis Hypothesized Structure (Synthesis & Purification) nmr NMR (Connectivity) synthesis->nmr Initial Characterization ms HRMS (Formula) synthesis->ms Initial Characterization ir FT-IR (Functional Groups) synthesis->ir Initial Characterization scxrd SCXRD (3D Atomic Arrangement) nmr->scxrd Data Corroboration conclusion Unambiguous, Validated Structure nmr->conclusion Supportive Evidence ms->scxrd Data Corroboration ms->conclusion Supportive Evidence ir->scxrd Data Corroboration ir->conclusion Supportive Evidence scxrd->conclusion Definitive Proof

Caption: Decision framework for structural validation.

Trustworthiness Through Convergence: The power of this integrated approach lies in its self-validating nature. The molecular formula from HRMS must match the atoms found in the SCXRD model. The functional groups identified by FT-IR must be present in the structure. Most importantly, every signal in the ¹H and ¹³C NMR spectra must be assignable to a specific atom in the 3D structure, and all observed correlations must be consistent with its connectivity.

When the precise, atomic-level map from SCXRD is perfectly corroborated by the independent, complementary data from NMR, MS, and IR, we achieve the highest level of confidence. This convergence of evidence provides an unambiguous, robust, and trustworthy structural validation of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, establishing a solid foundation for any future research or development.

References

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from University of California, Davis, Department of Chemistry website.
  • Gilli, G., & Gilli, P. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • (2016, October 18). The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals. Malvern Panalytical.
  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080.
  • Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib.
  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1889-1904.
  • (2025, June 24). What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies.
  • (2025, December 15). The power of structure-based drug design. Drug Discovery News.
  • Kofoed, T., & Thirup, J. F. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).
  • Small molecule crystallography. (n.d.). Excillum.
  • IR Absorption Frequencies. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry.
  • FT-IR Spectrum Table. (n.d.). Scribd.
  • (2025, March 20). How are chemical structures analyzed in drug discovery?.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia.
  • Gardberg, A. S., & Glinka, T. W. (2025). Ascertaining a Structural Basis in Drug Discovery and Development. Journal of Medicinal Chemistry.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland, School of Chemistry and Molecular Biosciences.
  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). (2026, January 28).
  • 13C and 15N NMR chemical shifts of alkylsubstituted benzonitriles. (2025, August 9).
  • Kumar Mone, M. (2014, June 10). What is meant by "orthogonal methods" in analytical chemistry?.
  • A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles. (n.d.). Benchchem.
  • IR Absorption Frequencies. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • 4-Hydroxy-2-methylbenzonitrile. (n.d.). PubChem.
  • Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Kéki, S. (2019).
  • Structure-Based Drug Design. (2023, January 9). Encyclopedia MDPI.
  • PREDICTING NMR CHEMICAL SHIFTS. (n.d.). CompuChem.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). American Pharmaceutical Review.
  • (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
  • Williamson Ether Synthesis. (2022, October 23). ChemTalk.
  • 4-hydroxy-2-methylbenzonitrile (C8H7NO). (n.d.). PubChemLite.
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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. By dissecting the core scaffold and evaluating the impact of systematic che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. By dissecting the core scaffold and evaluating the impact of systematic chemical modifications, we aim to furnish researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacological properties. The insights presented herein are synthesized from established medicinal chemistry principles and supported by experimental data from related compound series.

Introduction: The Benzonitrile Scaffold in Drug Discovery

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1] These compounds serve as versatile intermediates for a wide array of chemical transformations, making them valuable building blocks in the synthesis of pharmaceuticals.[2] Our focus, the 4-Hydroxy-2-(2-methylpropoxy)benzonitrile core, presents a unique combination of functional groups—a phenolic hydroxyl, a nitrile, and a bulky lipophilic ether—that offer multiple points for modification to systematically explore the chemical space and optimize biological activity. Understanding how subtle structural changes influence the interaction of these analogs with biological targets is fundamental to rational drug design.[3]

Analysis of the Core Scaffold: Functional Group Contributions

The biological activity of the 4-Hydroxy-2-(2-methylpropoxy)benzonitrile scaffold is a composite of the contributions from its key functional groups. A thorough SAR study requires evaluating the role of each component.

  • 4-Hydroxyl Group (-OH): This phenolic group is a critical hydrogen bond donor and acceptor. It can anchor the ligand within a receptor's binding pocket through specific hydrogen bonding interactions. Its acidity and potential for ionization at physiological pH also influence solubility and membrane transport.

  • 2-Isobutoxy Group (-OCH₂CH(CH₃)₂): This bulky, non-polar group significantly impacts the molecule's lipophilicity. It can engage in van der Waals or hydrophobic interactions within a target's hydrophobic pocket. Its size and shape create steric hindrance that can enhance selectivity by preventing binding to off-targets.

  • Nitrile Group (-C≡N): The nitrile is a potent hydrogen bond acceptor and adds polarity to the molecule. Its linear geometry and electronic properties can be crucial for specific interactions with target residues.

  • Aromatic Ring: The benzene ring serves as the central scaffold, providing a rigid framework for the appended functional groups. The electronic properties of the ring can be modulated by substituents, influencing the reactivity and binding affinity of the entire molecule.

Comparative Structure-Activity Relationship (SAR) Analysis

While specific SAR data for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile analogs is not extensively consolidated in public literature, we can construct a robust predictive model by analyzing related classes of benzonitrile and phenolic compounds. The following sections explore the anticipated impact of modifications at key positions.

Modifications of the 4-Hydroxyl Group

The phenolic hydroxyl is often essential for activity. Its replacement or modification can dramatically alter binding affinity.

ModificationPredicted Impact on ActivityRationale
O-Alkylation (e.g., -OCH₃) Likely decreaseBlocks a critical hydrogen bond donor interaction, which may be essential for anchoring the molecule in the active site.
Replacement with -NH₂ VariableIntroduces a hydrogen bond donor but alters the electronic profile and basicity of the molecule. The effect is target-dependent.
Esterification (e.g., -OC(O)CH₃) Likely decrease (Prodrug potential)The bulky ester group may cause steric clashes. However, this modification can be used as a prodrug strategy to improve bioavailability, with in-vivo hydrolysis regenerating the active hydroxyl group.
Removal of the group Significant decreaseLoss of the primary hydrogen bonding anchor would likely lead to a substantial drop in binding affinity.
Modifications of the 2-Isobutoxy Group

Altering the ether at the 2-position allows for probing the size and nature of the corresponding binding pocket.

ModificationPredicted Impact on ActivityRationale
Chain Length (e.g., -OCH₃, -OC₂H₅) VariableShorter chains may not fully occupy the hydrophobic pocket, leading to weaker binding. The optimal length is target-dependent.
Branching (e.g., tert-butoxy) VariableIncreased branching enhances steric bulk, which could either improve binding through better shape complementarity or decrease it due to steric hindrance.
Cyclic Ethers (e.g., cyclopentyloxy) Potential increaseConstraining the flexible alkyl chain into a ring system reduces the entropic penalty upon binding, which can lead to higher affinity.
Aromatic Ethers (e.g., -OBn) Potential increaseA benzyl group can introduce favorable π-π stacking interactions if an aromatic residue (e.g., Phe, Tyr, Trp) is present in the binding site.
Modifications of the Aromatic Ring

Introducing substituents onto the benzene ring can modulate electronic properties and provide additional interaction points.

Modification PositionSubstituent TypePredicted Impact on ActivityRationale
Position 3 or 5 Small alkyl (e.g., -CH₃)Potential increaseCan enhance hydrophobic interactions and improve metabolic stability.[2]
Position 3 or 5 Halogen (e.g., -F, -Cl)Potential increaseHalogens can act as weak hydrogen bond acceptors and increase binding affinity through halogen bonding. They also modulate lipophilicity and electronic character.
Position 6 Any substituentLikely decreaseA substituent at this position would be ortho to both the nitrile and isobutoxy groups, likely causing significant steric strain and disrupting the optimal conformation for binding.

The following diagram provides a visual summary of the key SAR insights discussed.

Caption: Key SAR takeaways for the 4-Hydroxy-2-isobutoxybenzonitrile scaffold.

Experimental Protocols & Workflows

To validate these SAR predictions, robust and reproducible experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of novel analogs.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a generic 4-Hydroxy-2-alkoxybenzonitrile analog starting from the commercially available 2,4-dihydroxybenzonitrile.

Objective: To synthesize a 4-hydroxy-2-alkoxybenzonitrile analog.

Materials:

  • 2,4-dihydroxybenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., 1-bromo-2-methylpropane for the parent compound)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2,4-dihydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality here is that heating accelerates the Sₙ2 reaction, while K₂CO₃ acts as a base to deprotonate the more acidic 4-hydroxyl group, which then acts as the nucleophile. Selective alkylation at the 2-position can often be achieved under carefully controlled conditions, though protection of the 4-OH group may sometimes be necessary.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 4-hydroxy-2-alkoxybenzonitrile analog.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocol: Tyrosine Kinase Inhibition Assay

Many benzonitrile derivatives exhibit enzyme inhibitory activity.[1] This protocol provides a general framework for assessing the inhibitory potential of synthesized analogs against a specific tyrosine kinase. A similar approach can be adapted for other enzyme targets.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an analog against a target kinase.

Materials:

  • Recombinant human tyrosine kinase

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, add the test compound, the target kinase enzyme, and the substrate peptide.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 30°C for 1 hour. The choice of incubation time and temperature is critical to ensure the reaction proceeds within the linear range.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Convert luminescence signals to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental and Data Workflow Visualization

A systematic approach is crucial for efficient SAR studies. The workflow below illustrates the logical progression from compound synthesis to lead optimization.

Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Analysis & Optimization start Design Analog synthesis Chemical Synthesis (e.g., Williamson Ether) start->synthesis purify Purification & QC (Chromatography, NMR, MS) synthesis->purify primary_assay Primary Assay (e.g., Kinase Inhibition) purify->primary_assay ic50 Determine IC50 primary_assay->ic50 selectivity Selectivity Profiling (vs. Related Targets) ic50->selectivity sar_analysis SAR Analysis ic50->sar_analysis selectivity->sar_analysis adme In Vitro ADME (Solubility, Permeability) selectivity->adme sar_analysis->start Design Next Generation lead_opt Lead Optimization adme->lead_opt

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzonitrile Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. Benzonitrile (C₆H₅CN), a key solvent and intermediate in the synthesis of numerous pharmaceuticals, dyes, and agrochemicals, requires rigorous analytical characterization to ensure purity, stability, and performance.[1][2][3] This guide provides an in-depth comparison of analytical methods for benzonitrile characterization, grounded in the principles of cross-validation to ensure robust and reliable results. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection and validation of these methods.

The validation of an analytical procedure is the process to demonstrate its suitability for the intended purpose.[4][5] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure consistency and reliability of the data, which is crucial in regulated environments.[6][7] This is particularly important during method transfer between laboratories or when a new method is introduced to replace an existing one.[6]

The Analytical Challenge: Understanding Benzonitrile and Its Impurities

Benzonitrile is a colorless liquid with a characteristic almond-like odor.[1][8] While industrial-grade benzonitrile can achieve high purity, trace impurities can arise from its synthesis or degradation.[8][9] Common impurities may include benzoic acid (from hydrolysis or overoxidation), benzamide (an intermediate in some synthetic routes), and residual starting materials or byproducts from its synthesis, such as toluene.[8][10][11][12] Therefore, the chosen analytical methods must be specific enough to separate and quantify benzonitrile in the presence of these potential interferents.

Core Analytical Techniques for Benzonitrile Characterization

The primary techniques for the characterization of benzonitrile are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Spectroscopic methods (UV-Vis, IR, NMR) for identification and structural elucidation.

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Due to its volatility, benzonitrile is well-suited for GC analysis.[13][14]

Typical Application: Purity assessment and quantification of volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. Reverse-phase HPLC is commonly employed for benzonitrile analysis.[1][15][16]

Typical Application: Assay of benzonitrile and quantification of non-volatile impurities and degradation products.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: Identifies functional groups. The nitrile group (-C≡N) in benzonitrile exhibits a characteristic sharp absorption band around 2230 cm⁻¹.[8][17]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. Benzonitrile shows UV absorption maxima that can be used for quantification.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR are invaluable for unambiguous identification and structural confirmation of benzonitrile and its impurities.[8]

Cross-Validation Workflow: A Systematic Approach

The cross-validation of analytical methods is a structured process to ensure that different analytical procedures yield comparable and reliable results.[6][18]

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_comparison Data Comparison cluster_outcome Outcome MethodA Primary Method (e.g., HPLC) Specificity Specificity MethodA->Specificity Validate Linearity Linearity & Range MethodA->Linearity Validate Accuracy Accuracy MethodA->Accuracy Validate Precision Precision MethodA->Precision Validate Robustness Robustness MethodA->Robustness Validate MethodB Secondary Method (e.g., GC) MethodB->Specificity Validate MethodB->Linearity Validate MethodB->Accuracy Validate MethodB->Precision Validate MethodB->Robustness Validate DataAnalysis Statistical Analysis (e.g., t-test, F-test) Specificity->DataAnalysis Compare Results Linearity->DataAnalysis Compare Results Accuracy->DataAnalysis Compare Results Precision->DataAnalysis Compare Results Robustness->DataAnalysis Compare Results Conclusion Method Equivalency Demonstrated DataAnalysis->Conclusion LogicalRelationship cluster_objective Primary Objective cluster_methods Orthogonal Methods cluster_validation Validation & Comparison cluster_outcome Final Outcome Objective Reliable Benzonitrile Characterization HPLC HPLC (Assay, Non-volatile Impurities) Objective->HPLC GC GC (Purity, Volatile Impurities) Objective->GC Spectroscopy Spectroscopy (Identity) Objective->Spectroscopy Validation Independent Validation of Each Method HPLC->Validation GC->Validation Spectroscopy->Validation Confirmatory Comparison Cross-Comparison of Quantitative Results Validation->Comparison Confidence Increased Confidence in Analytical Data Comparison->Confidence

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile Key Hazard Considerations: Toxicity: Benzonitrile compounds are toxic.[4] Ingestion, dermal contact, and inhalation of dust...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Benzonitrile compounds are toxic.[4] Ingestion, dermal contact, and inhalation of dust or vapors should be avoided.[2][4]

  • Irritation: The compound is expected to cause skin and eye irritation.[3]

  • Environmental Hazard: It is considered harmful to aquatic life.[3] Therefore, release into the environment must be strictly avoided.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-Hydroxy-2-(2-methylpropoxy)benzonitrile for disposal, ensure the following PPE is worn:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[5][6]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or dust.[3][6]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[5][6]

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is necessary.[6]

Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical step in ensuring laboratory safety. Incompatible chemicals must be stored separately to prevent dangerous reactions.[7]

Segregation Guidelines:

  • Acids and Bases: Keep separate from strong acids and strong bases.[1][2]

  • Oxidizing and Reducing Agents: Store away from strong oxidizing and reducing agents.[1][2]

  • Halogenated vs. Non-Halogenated Solvents: If dissolved in a solvent for disposal, do not mix halogenated and non-halogenated solvent waste streams.[7]

Waste Container Requirements:

  • Compatibility: The waste container must be compatible with the chemical. Plastic is often preferred.[8]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name, and the concentration.[9]

  • Condition: Containers must be in good condition, leak-proof, and kept tightly closed except when adding waste.[9]

Disposal Protocol: A Step-by-Step Approach

The disposal of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile must be conducted in accordance with federal, state, and local regulations.[5][10] Never dispose of this chemical down the drain or in the regular trash.[11]

Step 1: Waste Characterization The first step is to determine if the waste is classified as hazardous under EPA guidelines (40 CFR Parts 261.3).[5] Given the toxic nature of benzonitrile compounds, it is prudent to manage this waste as hazardous.[12][13]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Waste should be accumulated at or near the point of generation in a designated SAA.[8]

  • Do not move hazardous waste from one room to another for storage.[8][10]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[8]

Step 3: Preparing for Disposal

  • Solid Waste: If the waste is a solid, carefully transfer it to a designated hazardous waste container. Avoid creating dust.[4]

  • Liquid Waste: If the waste is in a solution, transfer it to a compatible, leak-proof container. Do not overfill the container.[7][10]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing boats, that are contaminated with the chemical should also be placed in the designated hazardous waste container.

Step 4: Arranging for Pickup

  • Once the waste container is full, or if it has been in the SAA for close to the maximum allowable time (up to 12 months in some jurisdictions), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

  • Complete a hazardous material pickup request form as required by your institution.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile.

start Start: Generation of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile Waste assess_hazards Assess Hazards (Toxicity, Irritation, Environmental) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe characterize_waste Characterize Waste (Solid, Liquid, Contaminated Debris) don_ppe->characterize_waste select_container Select Compatible & Labeled Waste Container characterize_waste->select_container transfer_waste Transfer Waste to Container in Satellite Accumulation Area (SAA) select_container->transfer_waste segregate_waste Segregate from Incompatibles (Acids, Bases, Oxidizers) transfer_waste->segregate_waste store_securely Store Securely in SAA (Closed, Good Condition) segregate_waste->store_securely monitor_accumulation Monitor Accumulation Limits (Volume & Time) store_securely->monitor_accumulation request_pickup Request Pickup from EHS or Licensed Contractor monitor_accumulation->request_pickup end_disposal End: Proper Disposal request_pickup->end_disposal

Caption: Disposal Workflow for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Evacuate the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed container and dispose of it as hazardous waste.[5]

  • Report: Report the spill to your EHS department.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][5]

Regulatory Framework: A Note on Compliance

The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] States may have additional, more stringent regulations.[13] It is the responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations.[5][10]

Key Regulatory Concepts:

  • Hazardous Waste Listings: The EPA maintains lists of hazardous wastes (F-list, K-list, P-list, and U-list).[13][14] While 4-Hydroxy-2-(2-methylpropoxy)benzonitrile may not be specifically listed, it may be considered hazardous due to its characteristics (e.g., toxicity).[12]

  • Reportable Quantities (RQ): For certain hazardous substances, there is a reportable quantity, and spills exceeding this amount must be reported to the appropriate authorities.[15]

Conclusion: A Culture of Safety

The proper disposal of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile is not merely a procedural task but a fundamental aspect of a robust safety culture in the laboratory. By understanding the hazards, adhering to established protocols, and maintaining a proactive approach to safety, researchers can minimize risks and ensure a safe working environment for themselves and their colleagues.

References

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